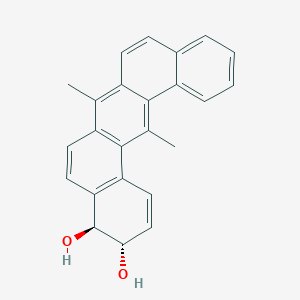
3,4-Dddba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dddba, also known as 3,4-didehydro-2,6-di-tert-butylphenylamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitrogen-containing compound that has a unique structure and properties, making it an interesting subject of study.
Scientific Research Applications
3,4-Dddba has various potential applications in scientific research. One of the most promising applications is in the field of organic electronics. It has been found that 3,4-Dddba can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic solar cells due to its high electron affinity. Additionally, 3,4-Dddba has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.
Mechanism Of Action
The mechanism of action of 3,4-Dddba is not fully understood. However, studies have shown that it can act as a radical scavenger, which helps to protect cells from oxidative damage. It has also been found to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Biochemical And Physiological Effects
3,4-Dddba has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in cells. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3,4-Dddba has been found to have anti-cancer properties, although more research is needed in this area.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Dddba in lab experiments is its unique structure and properties, which make it an interesting subject of study. Additionally, it has been found to have various potential applications in scientific research. However, there are also some limitations to using 3,4-Dddba in lab experiments. The synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are various future directions for research on 3,4-Dddba. One area of research is in the development of new materials for organic electronics. 3,4-Dddba has shown promise as a hole-transporting material in OLEDs and may have potential applications in other organic electronic devices. Additionally, more research is needed to fully understand the mechanism of action of 3,4-Dddba and its potential use in drug development. Further studies are also needed to explore its anti-cancer properties and potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 3,4-Dddba is a nitrogen-containing compound that has gained significant attention in scientific research due to its unique structure and properties. It has various potential applications in fields such as organic electronics and drug development. While there are limitations to using 3,4-Dddba in lab experiments, its potential applications make it an interesting subject of study. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 3,4-Dddba involves a multistep process starting from 2,6-di-tert-butylphenol. The synthesis involves the use of various reagents and catalysts, including sodium hydride, iodine, and palladium on carbon. The final product is obtained through purification and isolation using column chromatography. The synthesis of 3,4-Dddba is a complex process that requires expertise in organic chemistry.
properties
CAS RN |
114326-36-2 |
|---|---|
Product Name |
3,4-Dddba |
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(7S,8S)-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C24H20O2/c1-13-16-8-7-15-5-3-4-6-18(15)22(16)14(2)23-17(13)9-10-20-19(23)11-12-21(25)24(20)26/h3-12,21,24-26H,1-2H3/t21-,24-/m0/s1 |
InChI Key |
BPFPSSKWNSYDEY-URXFXBBRSA-N |
Isomeric SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=C[C@@H]([C@H]5O)O)C |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5O)O)C |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5O)O)C |
Related CAS |
114350-59-3 (di-acetate) |
synonyms |
3,4-DDDBA 3,4-dihydrodihydroxy-7,14-dimethylbenz(a,j)anthracene 3,4-dihydrodiol-7,14-dimethylbenz(a,j)anthracene 3,4-dihydrodiol-7,14-dimethylbenz(a,j)anthracene diacetate 7,14-dimethyldibenz(a,j)anthracene-3,4-dihydrodiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



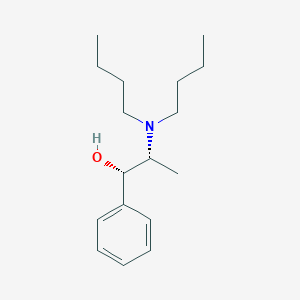
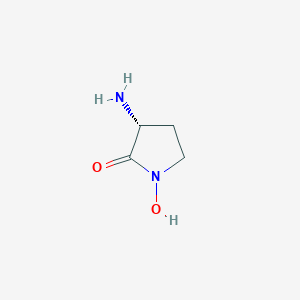
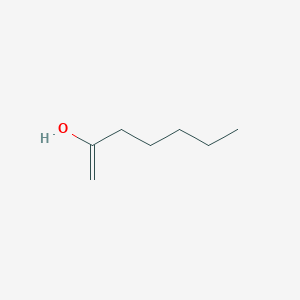
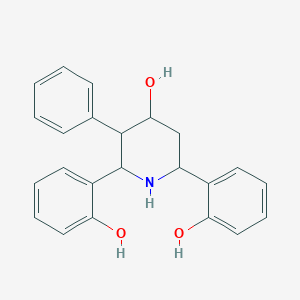
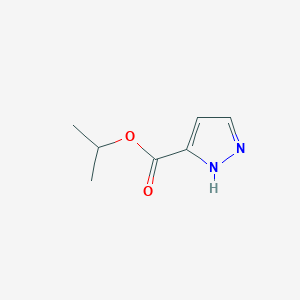
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
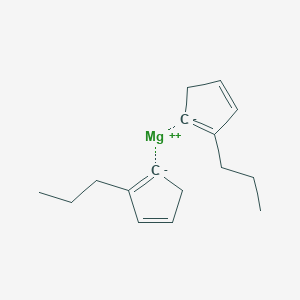
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
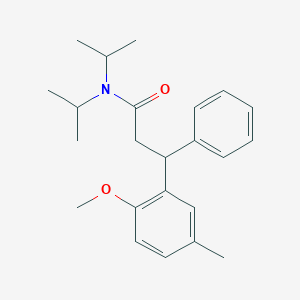
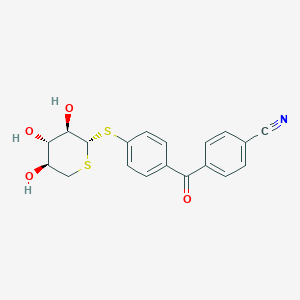
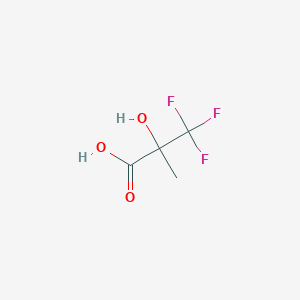
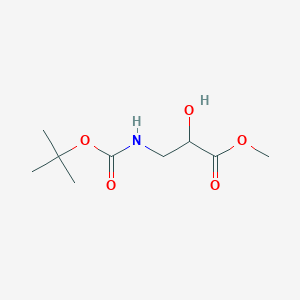
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)